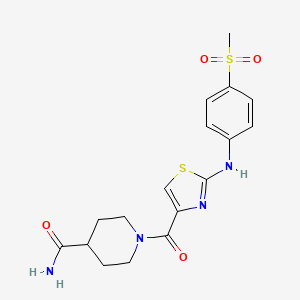

1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide

CAS No.: 1172375-57-3

Cat. No.: VC4402389

Molecular Formula: C17H20N4O4S2

Molecular Weight: 408.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172375-57-3 |

|---|---|

| Molecular Formula | C17H20N4O4S2 |

| Molecular Weight | 408.49 |

| IUPAC Name | 1-[2-(4-methylsulfonylanilino)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C17H20N4O4S2/c1-27(24,25)13-4-2-12(3-5-13)19-17-20-14(10-26-17)16(23)21-8-6-11(7-9-21)15(18)22/h2-5,10-11H,6-9H2,1H3,(H2,18,22)(H,19,20) |

| Standard InChI Key | GXDSONJJAATRAO-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC(CC3)C(=O)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-(2-((4-(Methylsulfonyl)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxamide, delineates its composition:

-

A thiazole ring substituted at position 2 with a (4-(methylsulfonyl)phenyl)amino group.

-

A piperidine-4-carboxamide moiety linked via a carbonyl group at the thiazole’s 4-position.

The molecular formula is C₁₇H₁₉N₄O₄S₂, with a molecular weight of 427.49 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₄O₄S₂ |

| Molecular Weight | 427.49 g/mol |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 135 Ų |

Structural Insights

The thiazole ring’s electronic properties are influenced by the electron-withdrawing methylsulfonyl group, enhancing its reactivity in nucleophilic substitutions . The piperidine carboxamide introduces conformational rigidity, potentially favoring interactions with biological targets such as enzymes or receptors .

Synthetic Strategies and Reaction Pathways

Key Synthetic Steps

The synthesis likely involves sequential coupling reactions, as evidenced by analogous protocols for thiazole-4-carboxylic acid derivatives :

-

Thiazole Core Formation:

-

Condensation of thiourea with α-bromo ketones to form the thiazole ring.

-

Introduction of the (4-(methylsulfonyl)phenyl)amino group via nucleophilic aromatic substitution.

-

-

Carboxylic Acid Activation:

-

Amide Bond Formation:

Example Reaction Pathway:

Optimization Challenges

-

Solubility Issues: The methylsulfonyl group improves aqueous solubility compared to non-polar analogs, but the piperidine ring may necessitate polar aprotic solvents (e.g., DMF) during synthesis .

-

Purification: Column chromatography with gradients of ethyl acetate/methanol is commonly employed for isolating similar piperidine-thiazole hybrids .

Pharmacological and Physicochemical Properties

Predicted ADME Profiles

Using computational models analogous to those applied for 2-phenylthiazole-4-carboxylic acid :

| Parameter | Value |

|---|---|

| LogP (Partition Coefficient) | 2.1 (moderate lipophilicity) |

| Aqueous Solubility | ~0.05 mg/mL (low) |

| GI Absorption | High |

| BBB Permeability | Low |

| CYP Inhibition | CYP1A2 (potential) |

Biological Activity

While direct data on the target compound is limited, structural analogs suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume